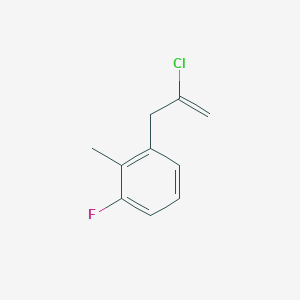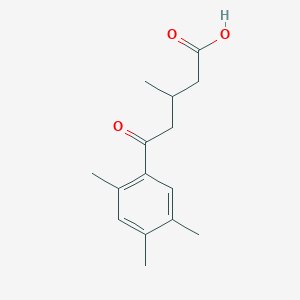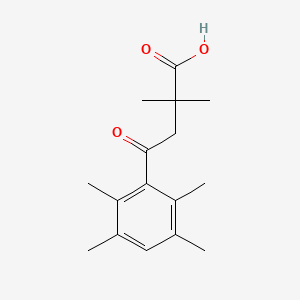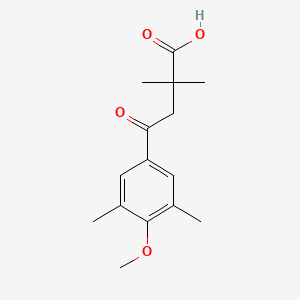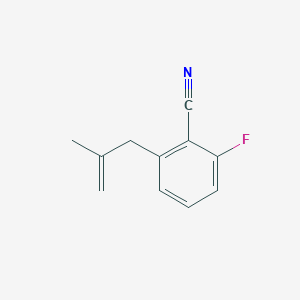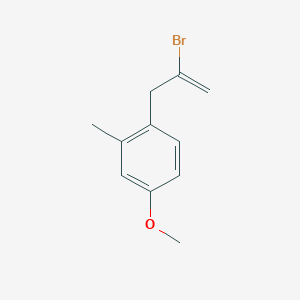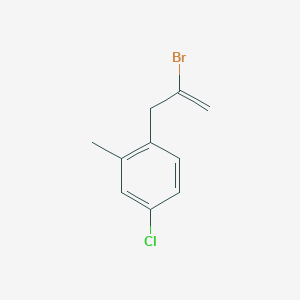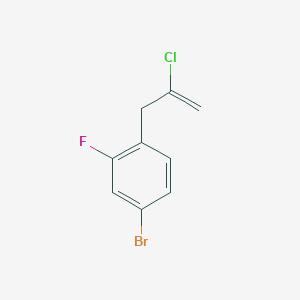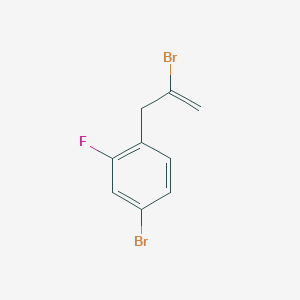
2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
- The compound has been utilized in the synthesis of novel copolymers of styrene, specifically in the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These monomers were synthesized through piperidine catalyzed Knoevenagel condensation and copolymerized with styrene in solution with radical initiation. The copolymers exhibit distinct decomposition characteristics in nitrogen, occurring in two steps with varying residue percentages, indicating their thermal stability and potential applications in materials science (Kharas et al., 2016).
Advanced Synthesis Techniques
- Research into the synthesis and structure of complex molecules has leveraged compounds related to 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene. For example, synthesis methods have been developed for creating 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, demonstrating the versatility of bromo-fluorophenyl compounds in pharmaceutical chemistry (Wang et al., 2016).
Organic Electronics
- In the development of organic electronics, such as conjugated polythiophenes, derivatives of the discussed compound have been synthesized for tuning electronic properties. For instance, 3-Fluoro-4-hexylthiophene was prepared through a synthetic route involving bromination and bromine/fluorine exchange, highlighting the role of halogenated compounds in adjusting the oxidation potential and electropolymerization behavior of organic electronic materials (Gohier et al., 2013).
Structural Analysis
- Crystal structure and Hirshfeld surface analysis have been conducted on related compounds, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, to understand the intermolecular interactions and molecular geometry. Such analyses are crucial for designing molecules with desired physical and chemical properties for applications in material science and drug design (Jasinski et al., 2010).
Molecular Docking and Drug Design
- Molecular docking studies have been performed on compounds such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline to explore their antiviral properties and potential as non-small cell lung cancer inhibitors. This demonstrates the compound's relevance in medicinal chemistry and drug development (Sathish et al., 2018).
Mécanisme D'action
The mechanism of action of a compound typically refers to how it interacts with biological systems. As “2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene” is likely a synthetic organic compound, its mechanism of action would depend on its specific chemical structure and the biological system it interacts with .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(2-bromoprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMGJMRRBEDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



